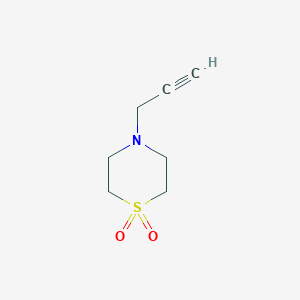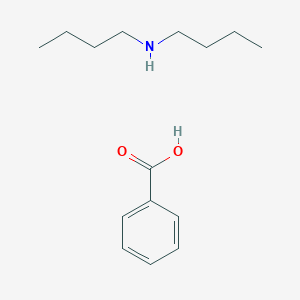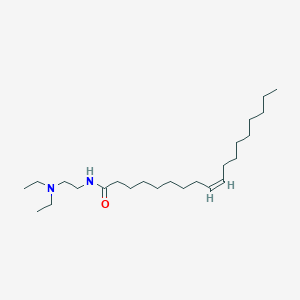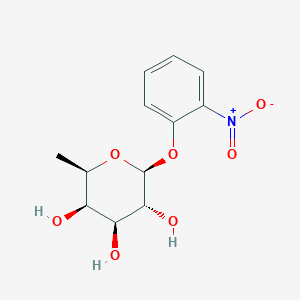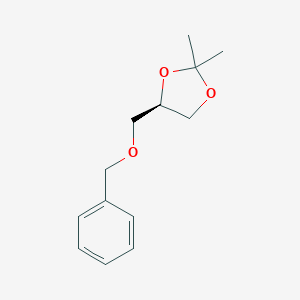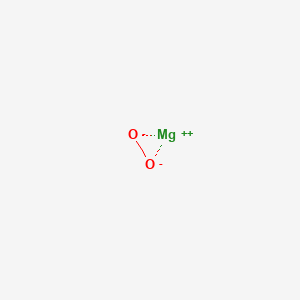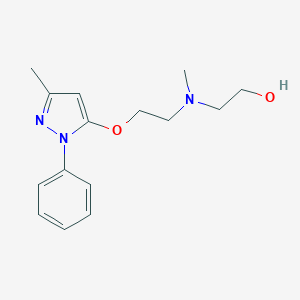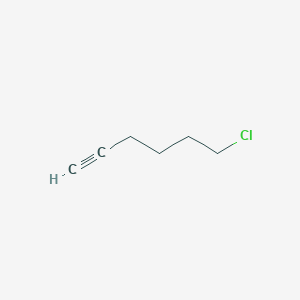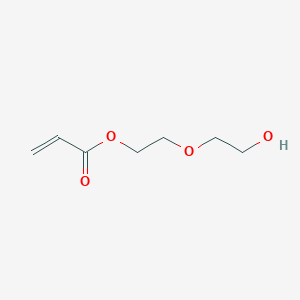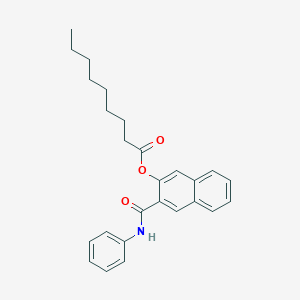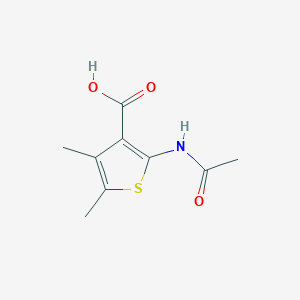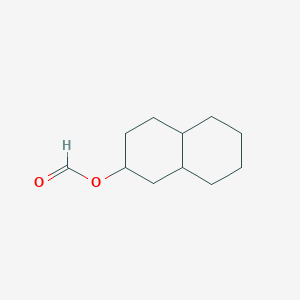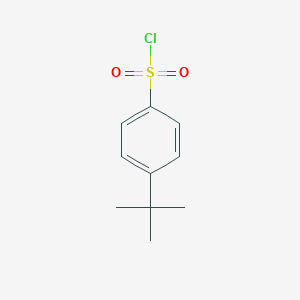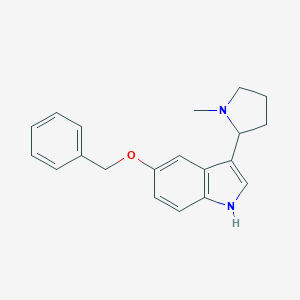
Silyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silyl is a chemical group consisting of a silicon atom bonded to one or more alkyl or aryl groups. It is widely used in organic synthesis as a protecting group for alcohols, amines, and carboxylic acids. In recent years, silyl has gained attention for its potential applications in scientific research, particularly in the fields of materials science and drug discovery.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Silyl functionalities are integral in medicinal chemistry, particularly in the development of novel drug candidates. The strategy of replacing carbon atoms with silicon (sila-substitution) in biologically active compounds is a key area of study. This substitution can alter the activity profile and improve the metabolic profile of these compounds. Sila-substitution expands the chemical space of medicinal chemistry and offers diverse options for drug candidate development (Fujii & Hashimoto, 2017).
Battery Technology
Silyl-terminated polyethers (SILYL) are utilized in advanced battery technology. Specifically, they are blended with epoxy resins to form elastic adhesives in batteries. These adhesives combine the strength of the epoxy with the high impact resistance of the polyether, resulting in durable and efficient battery components (Devroey & Homma, 2001).
Mass Spectrometry
In mass spectrometry, silylation is a critical process. It increases the volatility and thermal stability of organic compounds, making them more suitable for analysis. Silylation aids in the structure determination and quantitation of various organic and biologically active compounds, mainly by GC/MS (Halket & Zaikin, 2003).
Organometallic Chemistry
Silyl anions, particularly those of group 1, 2, 11, and 12 elements, are vital in synthesis. They are versatile organometallic reagents used in the creation of new main group element clusters and compounds with elements in low coordination states (Lerner, 2005).
Agriculture
Nano-silicon dioxide, a form of silyl, plays a significant role in enhancing plant resistance to environmental stresses. For example, it has been shown to mitigate the adverse effects of salt stress on plants like Cucurbita pepo L., improving growth characteristics and enhancing defense mechanisms (Siddiqui et al., 2014).
Energy Production
Silyl compounds are utilized in hydrogen production technologies. Research on silicon-based photocathodes for photocatalytic hydrogen evolution has demonstrated their efficiency. Silicon's properties as a photoabsorber are critical in developing effective water-splitting devices (Bae et al., 2015).
Catalyst Development
Silyl cations have emerged as potent catalysts in synthetic chemistry. Initially considered elusive reactive intermediates, they are now recognized for their electrophilicity and fluorophilicity, making them valuable in various reactions (Klare et al., 2021).
Polymer Science
Silyl compounds are integral in polymer science, for instance, in the development of photopolymerization processes. They are used in initiating systems for the polymerization of epoxy monomers and acrylate monomers, demonstrating high efficiency under mild conditions (Tehfe et al., 2011).
Eigenschaften
CAS-Nummer |
13765-44-1 |
|---|---|
Produktname |
Silyl |
Molekularformel |
H3Si |
Molekulargewicht |
31.109 g/mol |
InChI |
InChI=1S/H3Si/h1H3 |
InChI-Schlüssel |
OLRJXMHANKMLTD-UHFFFAOYSA-N |
SMILES |
[SiH3] |
Kanonische SMILES |
[SiH3] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



